3-(Oxan-2-yl)propanoic acid
Description
3-(Oxan-2-yl)propanoic acid: is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 3-tetrahydro-2H-pyran-2-ylpropanoic acid . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety, making it a unique structure in organic chemistry.
Properties
IUPAC Name |
3-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQROKZJSXZUIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-07-0 | |
| Record name | 3-(oxan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for synthesizing carboxylic acids, including 3-(Oxan-2-yl)propanoic acid, is the oxidation of primary alcohols.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents with carbon dioxide (CO2) followed by acidic workup is another route to obtain carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives, including ketones and aldehydes.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and other carboxylic acid derivatives.
Scientific Research Applications
Chemistry: 3-(Oxan-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions involving carboxylic acids .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function . The tetrahydropyran ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
- 3-(Tetrahydro-2H-pyran-2-yl)propanoic acid
- 2-(Oxan-2-yl)acetic acid
- 4-(Oxan-2-yl)butanoic acid
Comparison: 3-(Oxan-2-yl)propanoic acid is unique due to the specific positioning of the tetrahydropyran ring and the propanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
3-(Oxan-2-yl)propanoic acid, also known as 3-tetrahydro-2-furanylpropanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a tetrahydrofuran ring, which contributes to its reactivity and interaction with biological targets. The compound is characterized by its ability to modulate various biochemical pathways, making it a subject of interest in pharmacological studies.
Case Studies
-
Synthesis and Biological Evaluation
A synthesis study demonstrated the production of various derivatives from this compound, which were evaluated for their biological activities. The findings indicated that modifications to the oxan group could enhance enzyme inhibition properties, suggesting a pathway for developing more potent derivatives. -
Metabolic Pathway Interaction
Investigations into the compound's interactions with metabolic enzymes revealed that it could influence key biochemical pathways. This was evidenced by assays measuring enzyme activity in the presence of the compound, showing significant modulation of metabolic rates .
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H12O3 | Tetrahydrofuran ring; potential enzyme modulator |
| 2-Amino-3-(oxan-4-yl)propanoic acid | C8H16ClNO3 | Variation in ring structure; affects solubility |
| 2-Amino-3-(naphthalen-2-yl)propanoic acid | C14H15ClN2O3 | Contains a naphthalene ring; different reactivity |
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their function.
- Structural Interactions : The oxan group may facilitate interactions with hydrophobic pockets within enzyme structures, enhancing inhibitory effects.
- Metabolic Pathway Modulation : By influencing key metabolic enzymes, the compound could potentially alter the flux through metabolic pathways, affecting overall cellular metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Oxan-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodology : A modified Fan et al. approach (used for imidazole-thio derivatives) can be adapted. For example, coupling oxane-containing thiols with propiolic acid esters under basic conditions (e.g., DABCO) may yield the target compound. Optimize solvent polarity (e.g., THF or DMF) to minimize side reactions. Purification via recrystallization or preparative HPLC is recommended to isolate the product from regioisomers .
- Critical Considerations : Monitor reaction progress with TLC or LC-MS to detect intermediates. Substitution at unintended positions (e.g., nitrogen vs. sulfur) may occur if steric or electronic factors favor alternate pathways .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Protocol :
- NMR : Analyze - and -NMR for oxane ring protons (δ 3.5–4.5 ppm) and propanoic acid carboxyl protons (δ 2.5–3.0 ppm). Compare with computational predictions (e.g., PubChem data for analogous compounds) .
- IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm) and carbonyl (C=O) absorption (~1700 cm).
- MS : Use high-resolution ESI-MS to verify molecular ion ([M-H]) and fragmentation patterns .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Guidelines : Store in airtight containers at –20°C in the dark to prevent oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides), which may degrade the oxane ring or carboxyl group .
- Decomposition Products : Thermal degradation may release CO, CO, or oxane-derived fragments. Conduct TGA analysis to identify safe handling temperatures .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
- Analysis : Contradictions may arise from solvent polarity or catalyst selection. For example, polar aprotic solvents (e.g., DMSO) may favor S2 mechanisms at the oxane oxygen, while nonpolar solvents could stabilize carbocation intermediates (S1). Use kinetic studies (e.g., variable-temperature NMR) to distinguish pathways .
- Case Study : In analogous compounds, tert-butyl esters reduce steric hindrance, improving regioselectivity by 30–40% compared to methyl esters .
Q. What metabolic pathways are anticipated for this compound in biological systems, and how can its metabolites be characterized?
- Pathway Prediction : Based on phenolic propanoic acid analogs, expect β-oxidation of the carboxylic acid chain or hydroxylation of the oxane ring by cytochrome P450 enzymes. Phase II metabolism (glucuronidation/sulfation) may occur at the hydroxyl or carboxyl groups .
- Metabolite Profiling : Use in vitro hepatocyte assays with LC-HRMS to detect intermediates. Compare fragmentation patterns with synthetic standards of proposed metabolites (e.g., this compound-O-glucuronide) .
Q. How do steric and electronic effects of the oxane ring influence the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?
- Experimental Design :
- Docking Studies : Model the compound’s conformation in enzyme active sites (e.g., using AutoDock Vina). Focus on hydrogen bonding between the oxane oxygen and catalytic residues .
- Kinetic Assays : Measure and with/without oxane ring modifications. For example, replacing the oxane with a tetrahydropyran may alter binding affinity by 2–3 orders of magnitude .
Data Contradiction and Optimization
Q. Why do reported yields for this compound derivatives vary significantly across studies?
- Root Cause : Variations in catalyst loading (e.g., Pd/C vs. Raney Ni), reaction time, or purification methods. For instance, catalytic hydrogenation at 50 psi H improves yield by 15% compared to 30 psi but increases over-reduction risks .
- Mitigation : Standardize protocols using DOE (Design of Experiments) to identify critical factors (e.g., temperature, solvent ratio) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
